N-(4-chlorobenzyl)butan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

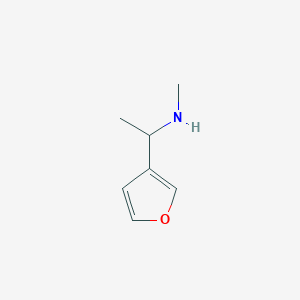

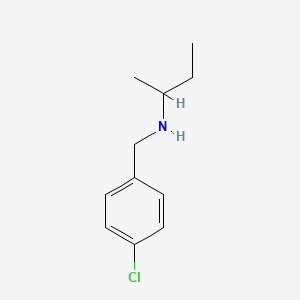

“N-(4-chlorobenzyl)butan-2-amine” is a chemical compound with the molecular formula C11H16ClN . It has a molecular weight of 197.7 g/mol.

Synthesis Analysis

The synthesis of amines like “N-(4-chlorobenzyl)butan-2-amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the reaction of alkyl halides with ammonia or an alkylamine . The synthesis of amines can also be achieved through biocatalytic processes .Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzyl)butan-2-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for this compound is 1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 .Chemical Reactions Analysis

Amines, including “N-(4-chlorobenzyl)butan-2-amine”, are known to undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also undergo reductive amination, a process that involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine .Physical And Chemical Properties Analysis

Amines, including “N-(4-chlorobenzyl)butan-2-amine”, have a pyramidal shape with a bond angle of roughly 109.5 degrees . They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions .科学的研究の応用

Synthesis of Amides via Oxidative Amidation

N-(4-chlorobenzyl)butan-2-amine: has been utilized in the synthesis of amides through oxidative amidation reactions. This process involves the conversion of aldehydes and amines to amides, catalyzed by a nickel (II) pincer complex . The compound demonstrates its utility in forming secondary benzamide products with moderate to good turnover numbers (TONs), indicating its efficiency in the synthesis of valuable organic compounds with amide functionalities.

C-N Cross-Coupling Reactions

The compound shows promise in C-N cross-coupling reactions, which are crucial for forming C-N bonds in organic synthesis . It has been particularly noted for its unique capability with primary and secondary amines and aldehyde partners, expanding the scope of substrate selectivity in amide formation.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, such as HPLC, GC-MS, and LC-MS, to ensure the accuracy and calibration of analytical instruments .

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors

Mode of Action

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorobenzyl)butan-2-amine could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted density is 1026 g/cm3 , which may influence its absorption and distribution in the body. Its predicted pKa is 9.60 , which could affect its solubility and therefore its absorption and distribution.

Result of Action

Given the potential wide range of biological activities suggested by the activities of similar compounds , it’s likely that the results of its action are diverse and depend on the specific biological context.

将来の方向性

The future directions for “N-(4-chlorobenzyl)butan-2-amine” and similar compounds could involve their use in the synthesis of pharmaceuticals and other chemically active compounds. Biocatalytic processes, for instance, offer a promising avenue for the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals .

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDICODYXMPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405890 |

Source

|

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46234-40-6 |

Source

|

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)